molecular formula C18H23BO4 B12497431 2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12497431
M. Wt: 314.2 g/mol
InChI Key: TXUDWMAZCPSDKG-UHFFFAOYSA-N
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Description

2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in the field of organic chemistry. This compound is known for its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(Methoxymethoxy)-1-naphthylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Palladium catalysts are often used in Suzuki-Miyaura cross-coupling reactions, with bases such as potassium carbonate or sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Employed in the development of new drugs and therapeutic agents.

    Industry: Used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The compound acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. The palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic ester and the electrophilic partner, resulting in the formation of a biaryl compound .

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethoxy)phenylboronic acid: Another boronic ester with similar reactivity but different structural features.

    Pinacol boronic esters: A class of boronic esters with varying substituents on the aromatic ring.

Uniqueness

2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features, which confer distinct reactivity and selectivity in cross-coupling reactions. The presence of the methoxymethoxy group enhances its stability and reactivity compared to other boronic esters .

Properties

Molecular Formula

C18H23BO4

Molecular Weight

314.2 g/mol

IUPAC Name

2-[3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H23BO4/c1-17(2)18(3,4)23-19(22-17)16-11-14(21-12-20-5)10-13-8-6-7-9-15(13)16/h6-11H,12H2,1-5H3

InChI Key

TXUDWMAZCPSDKG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=CC=CC=C23)OCOC

Origin of Product

United States

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